1-(Oxazol-2-yl)-7-phenylheptan-1-one
Description
Properties
Molecular Formula |
C16H19NO2 |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
1-(1,3-oxazol-2-yl)-7-phenylheptan-1-one |
InChI |
InChI=1S/C16H19NO2/c18-15(16-17-12-13-19-16)11-7-2-1-4-8-14-9-5-3-6-10-14/h3,5-6,9-10,12-13H,1-2,4,7-8,11H2 |
InChI Key |
GWMQJJIAUUBGNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCC(=O)C2=NC=CO2 |
Origin of Product |
United States |
Preparation Methods
Formation of the Oxazole Ring
The critical step involves cyclization of 2-hydroxy-7-phenylheptanenitrile (124) with 2-amino-3-hydroxypyridine under acidic conditions:
-
Imidate Formation :
-
Cyclization :
-
Oxidation to Ketone :
Key Data :
| Step | Yield | Reagents | Temperature | Time |
|---|---|---|---|---|
| Imidate Formation | 86% | AcCl, EtOH, CHCl₃ | 0°C → rt | 2 h |
| Cyclization | 20% | 2-Amino-3-hydroxypyridine | 80°C | 8 h |
| Oxidation | 34% | CrO₃, H₂SO₄ | rt | 2 h |
Patent-Based Methods for Analogous Compounds
EP2161997A1 discloses a related approach for tricyclic inhibitors of fatty acid amide hydrolase, utilizing α-ketoheterocycle intermediates:
-
Key Reaction :
-
Substituted oxazoles are synthesized via Pd-catalyzed carboxylative cyclization of propargylic amines, though this method is more applicable to derivatives with pyridyl substituents.
-
Example: 7-Phenyl-1-(5-pyridin-2-yl-1,3-oxazol-2-yl)heptan-1-one (analogous structure) is prepared using silyl-protected intermediates and tri(propan-2-yl)silane.
-
Comparison of Methods :
Mechanistic Insights and Side Reactions
Acid-Catalyzed Cyclization
The formation of the oxazole ring proceeds through nucleophilic attack of the amine on the electrophilic imidate carbon, followed by dehydration. Competing pathways include:
Optimization Strategies
-
Temperature Control : Maintaining reflux at 80°C during cyclization minimizes side reactions.
-
Protecting Groups : Silane protecting groups (e.g., tri(propan-2-yl)silyl) improve stability of intermediates in patent methods.
Characterization and Validation
-
Spectroscopic Data :
-
Purity Assessment :
Chemical Reactions Analysis
Types of Reactions
1-(Oxazol-2-yl)-7-phenylheptan-1-one can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the oxazole ring into more oxidized forms, such as imides.
Reduction: Reduction reactions can target the carbonyl group in the heptanone chain.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like ceric ammonium nitrate (CAN) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring can produce imides and benzoic acid .
Scientific Research Applications
Inhibition of Fatty Acid Amide Hydrolase (FAAH)
One of the most notable applications of 1-(oxazol-2-yl)-7-phenylheptan-1-one is its role as a potent inhibitor of FAAH, an enzyme responsible for the degradation of endocannabinoids such as anandamide. Inhibiting FAAH can lead to increased levels of these signaling molecules, which are associated with various physiological effects including analgesia and modulation of mood.
Case Study: FAAH Inhibition
- A study reported that derivatives of this compound exhibited selective inhibition of FAAH, with some compounds achieving low values (as low as 400 pM), indicating high potency .
- These compounds were shown to accumulate in cerebrospinal fluid and induce physiological sleep while reducing motility, suggesting potential applications in sleep disorders .
Neuropharmacological Effects
Research has indicated that this compound may influence serotonergic and GABAergic systems. The modulation of these neurotransmitter systems can have implications for treating anxiety disorders and depression.
Neuropharmacological Insights
- The compound was found to exhibit analgesic effects similar to those of anandamide without directly activating cannabinoid receptors, hinting at a unique mechanism of action that could be exploited for therapeutic purposes .
Therapeutic Potential
Given its properties, this compound has potential applications in several therapeutic areas:
Pain Management
Due to its ability to elevate endocannabinoid levels through FAAH inhibition, it may serve as a novel analgesic agent.
Sleep Disorders
The compound’s effects on sleep induction point towards potential utility in treating insomnia or other sleep-related issues.
Anxiety and Mood Disorders
By modulating neurotransmitter systems, it could be explored as a treatment option for anxiety and depression.
Comparative Analysis with Other Compounds
| Compound Name | FAAH Inhibition Potency (K_i) | Notable Effects |
|---|---|---|
| This compound | ~400 pM | Analgesia, sleep induction |
| Oleamide | ~500 pM | Sleep induction, reduced motility |
| Other FAAH inhibitors | Varies (higher than above) | General analgesic effects |
Mechanism of Action
The mechanism of action of 1-(oxazol-2-yl)-7-phenylheptan-1-one depends on its specific application. In medicinal chemistry, oxazole derivatives often interact with biological targets such as enzymes and receptors through non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in the heterocyclic ring system, substituent positioning, and chain length. Below is a comparative analysis:
Table 1: Structural and Spectroscopic Comparison of Selected Analogs
†Inferred from analogous compounds in .
Key Findings and Implications
Heterocycle Electronic Effects: The oxazole ring in the target compound is less electron-deficient compared to the fused oxazolo-pyridine system in compound 109 . This difference may influence reactivity and binding interactions in biological systems.
Synthetic Accessibility :
- Compound 109 was synthesized via oxidation of an alcohol precursor (61% yield) , suggesting that the target compound could be accessible through similar mild oxidative conditions.
- In contrast, JG1 requires more complex heterocyclic assembly (e.g., cyclization of hydrazides), which may limit scalability.
Spectroscopic Signatures :
- The carbonyl carbon in compound 109 resonates at δ 190.48 ppm , a value typical for α-heterocyclic ketones. This aligns with expectations for the target compound.
- Benzooxazole derivatives (e.g., δ 164.2 ppm for ester carbonyls ) exhibit downfield shifts due to conjugation with aromatic systems.
Stability and Applications: Compound 109 demonstrates high purity (94% by LC/MS) , indicating robustness under standard laboratory conditions.
Q & A
Q. Purity Validation :
- Chromatography : HPLC or GC-MS to confirm >95% purity .
- Spectroscopy : ¹H/¹³C NMR to verify functional groups; IR for carbonyl (C=O) and oxazole (C=N) stretches .
(Basic) Which spectroscopic and crystallographic techniques are critical for structural elucidation?
Answer:
For crystallography, use programs like SHELXL for refinement and ORTEP-3 for visualization .
(Advanced) How can contradictions between computational reactivity predictions and experimental kinetic data be resolved?
Answer:
Discrepancies often arise from solvent effects or incomplete DFT functional parameterization. Strategies include:
- Solvent correction : Apply implicit solvation models (e.g., COSMO-RS) to DFT calculations .
- Experimental validation : Conduct kinetic studies under inert atmospheres to isolate side reactions .
- Statistical analysis : Use Bland-Altman plots to quantify systematic biases between theoretical and experimental results .
(Advanced) What optimization strategies improve yield in multi-step syntheses of this compound?
Answer:
| Factor | Optimization Approach | Reference |
|---|---|---|
| Catalyst | Screen Pd(OAc)₂/XPhos for coupling efficiency | |
| Temperature | Use microwave-assisted synthesis (80–120°C) to reduce reaction time | |
| Workup | Employ column chromatography (hexane/EtOAc gradient) to isolate intermediates |
Monitor reaction progress via TLC and adjust stoichiometry dynamically .
(Advanced) How should researchers address discrepancies in thermal stability data from TGA vs. DSC analyses?
Answer:
- Controlled atmosphere : Perform TGA/DSC under identical N₂ flow rates to eliminate oxidation effects .
- Sample preparation : Ensure uniform particle size (<50 µm) to avoid thermal conductivity artifacts .
- Data reconciliation : Apply Kissinger analysis to compare activation energies from both methods .
(Basic) What are the journal requirements for reporting synthetic procedures and characterization data?
Answer:
Per Beilstein Journal guidelines :
- Experimental section : Describe solvents, catalysts, and purification steps in detail.
- Supporting information : Include NMR/IR spectra, crystallographic CIF files, and HPLC chromatograms.
- Reproducibility : Specify equipment models (e.g., "Bruker AVANCE III HD 400 MHz NMR").
(Advanced) What computational methods validate the electronic properties of this compound?
Answer:
- DFT calculations : Use B3LYP/6-311+G(d,p) to model HOMO/LUMO energies and polarizability .
- Molecular dynamics : Simulate solvent interactions (e.g., DMSO) with GROMACS .
- Docking studies : Map electrostatic potential surfaces to predict binding affinity with kinase targets .
(Advanced) How can crystallographic software (SHELX) resolve ambiguities in molecular packing arrangements?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
